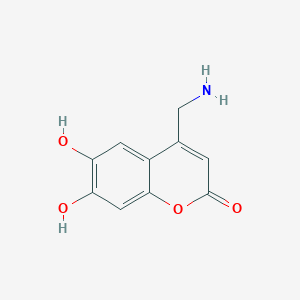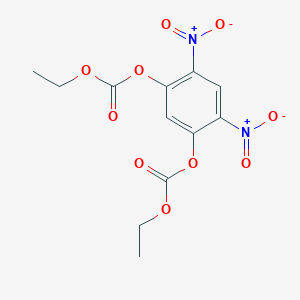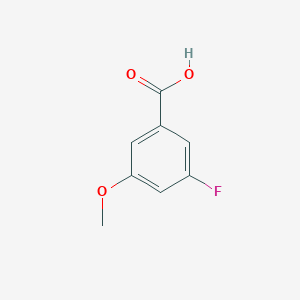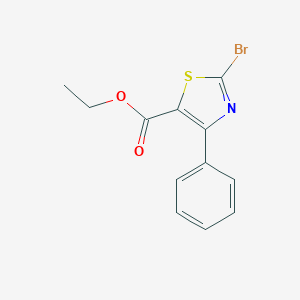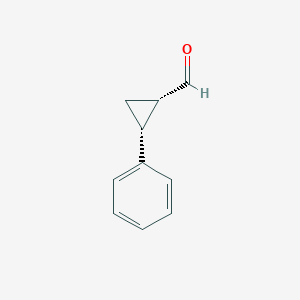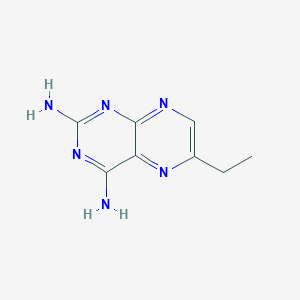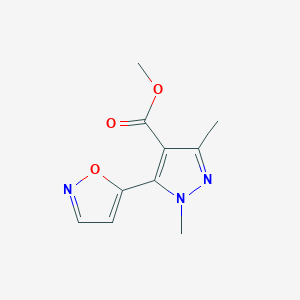![molecular formula C12H12Cl4O3 B071037 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol CAS No. 178043-48-6](/img/structure/B71037.png)
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol
Vue d'ensemble
Description
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol, also known as DCDPA, is a chemical compound that has been studied for its potential use in various scientific research applications.
Mécanisme D'action
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol works by inhibiting the activity of acrolein, which is a toxic byproduct of lipid peroxidation that can cause damage to cells and tissues. By inhibiting acrolein, 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol may help to reduce oxidative stress and inflammation in the body, which can contribute to the development of various diseases.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol can reduce oxidative stress and inflammation in various cell and animal models. It has also been shown to improve cognitive function and reduce the accumulation of beta-amyloid plaques in the brain, which are characteristic of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol in lab experiments is its specificity for acrolein inhibition, which can help to reduce off-target effects. However, one limitation is that 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol may not be effective in all disease models, and further research is needed to determine its efficacy in different contexts.
Orientations Futures
There are several future directions for research on 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in cancer therapy, as it may be able to inhibit the growth of cancer cells. Additionally, further research is needed to determine the optimal dosage and administration of 3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol for different disease models.
Applications De Recherche Scientifique
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol has been studied for its potential use as an inhibitor of the enzyme acrolein, which is involved in the formation of oxidative stress in the body. It has also been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
Numéro CAS |
178043-48-6 |
|---|---|
Nom du produit |
3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol |
Formule moléculaire |
C12H12Cl4O3 |
Poids moléculaire |
346 g/mol |
Nom IUPAC |
3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C12H12Cl4O3/c13-9-6-8(18-5-2-11(15)16)7-10(14)12(9)19-4-1-3-17/h2,6-7,17H,1,3-5H2 |
Clé InChI |
WJXVUDLJJISECG-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl |
SMILES canonique |
C1=C(C=C(C(=C1Cl)OCCCO)Cl)OCC=C(Cl)Cl |
Synonymes |
3(2,6-DICHLORO-4-(3,3-DICHLOROALLYLOXY)PHENOXY)PROPAN-1-OL |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)
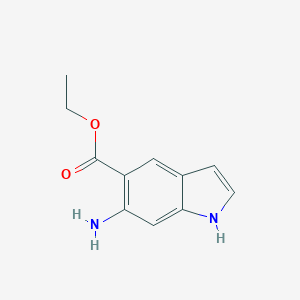
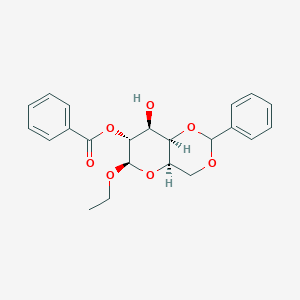
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)
